3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride
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Overview
Description
3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO3S. It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride with a fluorinating agent. The reaction typically occurs under mild conditions, using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, although these reactions are less frequently encountered.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with phenoxides.
Alkenyl and Aryl Sulfonates: Formed by the reaction with enolates.
Scientific Research Applications
3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the development of covalent probes for studying enzyme activity and protein interactions.
Drug Discovery: Its reactivity and stability make it a valuable building block in the design and synthesis of new drug candidates.
Materials Science: Sulfonyl fluorides are used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, readily reacting with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the development of covalent inhibitors and probes for biological studies .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride: This compound is a precursor to 3,3-Dimethyl-4-oxobutane-1-sulfonyl fluoride and shares similar reactivity but lacks the fluorine atom.
Perfluorobutanesulfonyl fluoride: Another sulfonyl fluoride with a fully fluorinated carbon chain, offering different reactivity and stability profiles.
Uniqueness
This compound is unique due to its specific structure, which combines a sulfonyl fluoride group with a ketone and a dimethyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H11FO3S |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,3-dimethyl-4-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c1-6(2,5-8)3-4-11(7,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
DPDAEVURRNXTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)C=O |
Origin of Product |
United States |
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